molecular formula C11H15NO2 B1423104 4-(Oxolan-3-ylmethoxy)aniline CAS No. 1247106-41-7

4-(Oxolan-3-ylmethoxy)aniline

Cat. No. B1423104
CAS RN: 1247106-41-7
M. Wt: 193.24 g/mol
InChI Key: JZXLBHLLFVRKDX-UHFFFAOYSA-N
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Description

4-(Oxolan-3-ylmethoxy)aniline is an organic compound with the molecular formula C11H15NO2 . It is also known as 4-(tetrahydro-3-furanylmethoxy)aniline . This compound belongs to the class of anilines and is commonly used as an intermediate in the synthesis of various organic compounds.


Molecular Structure Analysis

The InChI code for 4-(Oxolan-3-ylmethoxy)aniline is 1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4-(Oxolan-3-ylmethoxy)aniline has a molecular weight of 193.25 . It is a liquid at room temperature . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Electrochemical Synthesis and Applications

4-(Oxolan-3-ylmethoxy)aniline and its derivatives have been explored in the field of electrochemical synthesis. For example, a novel polymer based on a derivative of this compound showed promising results as a counter electrode in dye-sensitized solar cells, demonstrating improved energy conversion efficiency compared to traditional platinum electrodes (Shahhosseini et al., 2016).

Synthesis of Organic Materials and Oligomers

Derivatives of 4-(Oxolan-3-ylmethoxy)aniline have been used in the synthesis of organic materials. For instance, the synthesis of all-para-brominated poly(N-phenyl-m-aniline)s and their redox properties were investigated, leading to novel materials with potential applications in various fields (Ito et al., 2002).

Dendrimer Synthesis and Supramolecular Behavior

In another study, 4-(Oxolan-3-ylmethoxy)aniline derivatives were used in the synthesis of novel dendritic melamines, showing diverse core structures and the potential for self-assembly into nano-aggregates (Morar et al., 2018).

Anti-Corrosive Applications

The compound has also been investigated for its anti-corrosive properties. A study focused on a tetra-functionalized aromatic epoxy prepolymer based on a derivative of 4-(Oxolan-3-ylmethoxy)aniline demonstrated its effectiveness as a corrosion inhibitor for carbon steel (Dagdag et al., 2020).

Synthesis of Electrochromic Materials

4-(Oxolan-3-ylmethoxy)aniline derivatives were used in the synthesis of electrochromic materials. These materials exhibited outstanding optical contrasts and high coloration efficiencies, making them suitable for applications in the near-infrared region (Li et al., 2017).

Mechanism of Action

While the specific mechanism of action for 4-(Oxolan-3-ylmethoxy)aniline is not provided, it’s worth noting that anilines and their derivatives often exhibit biological activity by interacting with various enzymes and receptors .

Safety and Hazards

This compound is associated with several hazard statements including H302, H312, H315, H318, H332, and H335 . These indicate that it is harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye damage . It’s recommended to handle this compound with appropriate personal protective equipment .

properties

IUPAC Name

4-(oxolan-3-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10-1-3-11(4-2-10)14-8-9-5-6-13-7-9/h1-4,9H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZXLBHLLFVRKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1COC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Oxolan-3-ylmethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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